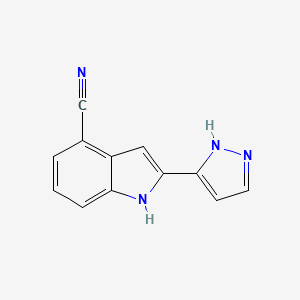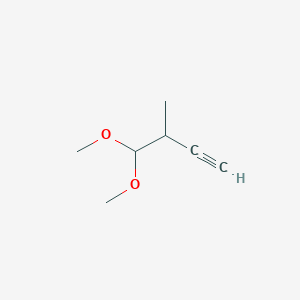![molecular formula C8H10N2 B6602707 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine CAS No. 860362-32-9](/img/structure/B6602707.png)
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine, commonly referred to as 4-methylpyrrolo[3,2-c]pyridine, is an organic compound that has been used in a variety of scientific research applications. It is a member of the pyrrolo[3,2-c]pyridine family, which is composed of nitrogen-containing heterocyclic compounds. 4-methylpyrrolo[3,2-c]pyridine is a versatile molecule that has been used in a number of different fields, including medicinal chemistry, organic synthesis, and biochemistry.
科学的研究の応用
4-methylpyrrolo[3,2-c]pyridine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, including pyrrolo[3,2-c]pyridines, pyrrolo[3,2-d]pyridines, and tetrahydropyridines. Additionally, it has been used as an intermediate in the synthesis of a variety of pharmaceuticals. It has also been used in the synthesis of a variety of organic dyes, as well as in the synthesis of a variety of polymers.
作用機序
The mechanism of action of 4-methylpyrrolo[3,2-c]pyridine is not well understood. However, it is believed that it is a pro-drug, meaning that it is converted to an active form in the body. This active form is then thought to bind to certain receptors, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methylpyrrolo[3,2-c]pyridine are not well understood. However, it has been shown to have some anti-inflammatory and antioxidant effects in animal models. Additionally, it has been shown to have some neuroprotective effects in cell culture models.
実験室実験の利点と制限
4-methylpyrrolo[3,2-c]pyridine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it accessible for researchers. Additionally, it is relatively stable and has a low toxicity profile. However, it is not very soluble in water, making it difficult to use in some experiments. Additionally, it is not very soluble in organic solvents, making it difficult to use in some experiments.
将来の方向性
There are a number of potential future directions for research involving 4-methylpyrrolo[3,2-c]pyridine. One potential direction is to further investigate its anti-inflammatory and antioxidant effects. Additionally, further research could be done to investigate its potential neuroprotective effects. Additionally, further research could be done to investigate its potential uses in the synthesis of pharmaceuticals and organic dyes. Finally, further research could be done to investigate its potential uses in the synthesis of polymers.
合成法
4-methylpyrrolo[3,2-c]pyridine can be synthesized using a variety of methods. One popular method is the Vilsmeier-Haack reaction, which involves the reaction of an aryl halide with an amine in the presence of a Lewis acid. This reaction produces an aryl amine, which can then be converted to 4-methylpyrrolo[3,2-c]pyridine. Another method is the Pictet-Spengler reaction, which involves the reaction of an aryl aldehyde with an amine in the presence of a base. This reaction produces an aryl amide, which can then be converted to 4-methylpyrrolo[3,2-c]pyridine. Additionally, 4-methylpyrrolo[3,2-c]pyridine can be synthesized via the Knoevenagel condensation, which involves the reaction of an aldehyde and a ketone in the presence of a base.
特性
IUPAC Name |
4-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-7-2-4-10-8(7)3-5-9-6/h2,4,10H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNKHYNMDQZAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H,6H,7H-pyrrolo[3,2-C]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)


![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)


![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)


